molecular formula C11H10N4O2 B11875107 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-29-8

2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11875107
CAS No.: 90042-29-8
M. Wt: 230.22 g/mol
InChI Key: QZOANVNKVDBQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Chemical Reactions Analysis

2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione exhibit a range of biological activities:

  • Anticancer Properties : Several studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells .
  • Antiallergic Effects : Compounds in the triazoloquinoxaline family have been noted for their ability to inhibit histamine release from mast cells and show efficacy against IgE-mediated anaphylaxis .
  • Anticonvulsant Activity : Some synthesized derivatives have been evaluated for their anticonvulsant properties using models like metrazol-induced convulsions . Notably, two compounds exhibited promising anticonvulsant activities.

Anticancer Activity

A study published in RSC Publishing evaluated 17 novel derivatives of this compound against various cancer cell lines. The results indicated that these compounds displayed significant anti-proliferative effects with IC50 values indicating their effectiveness compared to standard treatments .

Antiallergic Properties

Research highlighted the compound's role in inhibiting mast cell degranulation. This property was linked to its ability to prevent histamine release during allergic reactions. Such findings suggest potential therapeutic applications in treating allergic conditions .

Comparison with Similar Compounds

Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione include:

The uniqueness of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Biological Activity

2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound belonging to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. This article reviews the synthesis and biological evaluation of this compound and its derivatives, focusing on their pharmacological effects.

Synthesis of this compound

The synthesis of 2,5-dimethyl derivatives typically involves the reaction of appropriate quinoxaline precursors with triazole moieties. For example, the synthesis may follow methods similar to those described in various studies where quinoxaline derivatives were synthesized and evaluated for biological activity .

Anticonvulsant Activity

Several studies have reported on the anticonvulsant properties of triazoloquinoxaline derivatives. In one study using a metrazol-induced convulsion model in mice, certain derivatives demonstrated significant anticonvulsant activity compared to phenobarbitone sodium . Specifically:

CompoundProtection (%)Standard Comparison
Compound 14100%Phenobarbitone (90%)
Compound 15bNot specifiedNot specified

These findings suggest that some derivatives may offer superior protection against convulsions.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study found that certain derivatives exhibited IC50 values indicating potent activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells:

CompoundCell LineIC50 (µM)
Compound d12MCF-717.12 ± 1.5
Compound d12HCT-11627.13 ± 2.2
Compound d12HepG222.08 ± 2.1

These results indicate that the compound d12 shows promising anticancer activity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets. For instance, some derivatives have been identified as phosphodiesterase inhibitors , which play a crucial role in cellular signaling pathways relevant to various diseases.

Case Studies

Case Study 1: A study investigated a series of triazoloquinoxaline derivatives for their anti-proliferative effects on MCF-7 and HepG2 cell lines. The most active compound displayed significant DNA intercalation properties and was found to have a binding affinity comparable to doxorubicin .

Case Study 2: Another research effort focused on the neuropharmacological effects of quinoxalinone derivatives. Among them, certain compounds showed anxiolytic effects alongside anticonvulsant activity in animal models .

Properties

CAS No.

90042-29-8

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

2,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C11H10N4O2/c1-13-7-5-3-4-6-8(7)15-9(10(13)16)12-14(2)11(15)17/h3-6H,1-2H3

InChI Key

QZOANVNKVDBQBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C(=NN(C3=O)C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.